Ethyl 2,2-Difluoropentanoate
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Overview
Description
Ethyl 2,2-Difluoropentanoate is an organic compound with the molecular formula C7H12F2O2 and a molecular weight of 166.17 g/mol . It is a derivative of pentanoic acid, where two hydrogen atoms on the second carbon are replaced by fluorine atoms. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-Difluoropentanoate can be synthesized through several methods. One common method involves the reaction of ethyl pentanoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-Difluoropentanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of an acid or base.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is commonly used for reduction.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution can be used for hydrolysis.
Major Products Formed
Substitution: Products depend on the substituent introduced.
Reduction: Ethyl 2,2-Difluoropentanol.
Hydrolysis: 2,2-Difluoropentanoic acid and ethanol.
Scientific Research Applications
Ethyl 2,2-Difluoropentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to the presence of fluorine atoms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2,2-Difluoropentanoate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Ethyl 2,2-Difluoropentanoate can be compared with other fluorinated esters such as:
- Ethyl 2-Fluoropentanoate
- Ethyl 3,3-Difluoropentanoate
- Ethyl 2,2,3,3-Tetrafluoropentanoate
Uniqueness
The unique feature of this compound is the presence of two fluorine atoms on the same carbon, which can significantly alter its chemical reactivity and biological activity compared to other fluorinated esters .
Biological Activity
Ethyl 2,2-difluoropentanoate is an organofluorine compound that has garnered interest in medicinal chemistry and agrochemicals due to its unique structural characteristics. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features two fluorine atoms on the second carbon of a pentanoate chain, giving it distinctive chemical properties. Its molecular formula is C7H12F2O2. The introduction of fluorine enhances the compound's lipophilicity and metabolic stability, which can lead to improved biological activity compared to non-fluorinated analogs .
Property | Value |
---|---|
Molecular Formula | C7H12F2O2 |
Molecular Weight | 166.17 g/mol |
Boiling Point | 150 °C |
LogP (Octanol-Water Partition) | +1.5 |
Antimicrobial and Anticancer Properties
Research indicates that compounds with similar fluorinated structures exhibit significant antimicrobial and anticancer activities. This compound may interact with biological targets effectively due to its enhanced lipophilicity, potentially leading to increased potency and selectivity in therapeutic applications.
- Antimicrobial Activity : Studies on fluorinated compounds suggest that they can disrupt bacterial membranes or inhibit essential enzymes, enhancing their effectiveness against pathogens.
- Anticancer Activity : Similar fluorinated agents have been shown to induce apoptosis in cancer cells by affecting metabolic pathways and receptor interactions.
While specific mechanisms for this compound are not well-documented, its structural characteristics suggest potential interactions with various biological systems. The presence of fluorine atoms often leads to altered pharmacokinetics and toxicological profiles. For instance, fluorination can enhance binding affinity to enzymes or receptors, thereby modulating biological responses .
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
-
Reformatsky Reaction : This method involves the reaction of ethyl pentanoate with a difluorinated reagent, resulting in the formation of the desired compound.
Ethyl Pentanoate+BrCF2COOEt→Ethyl 2 2 Difluoropentanoate
- Direct Fluorination : Utilizing fluorinating agents under controlled conditions can yield high-purity products.
Case Studies and Research Findings
A review of existing literature reveals limited direct studies on this compound specifically; however, insights can be drawn from related compounds:
- Study on Fluorinated Compounds : Research has shown that compounds with vicinal difluorination patterns exhibit enhanced enzyme inhibitory activity due to their ability to form strong non-covalent interactions with target proteins .
- Fluoro-Substituted β-Amino Acids : Investigations into fluorinated β-amino acids indicate that such modifications significantly affect conformational properties and biological activities, suggesting similar effects could be expected from this compound .
Properties
IUPAC Name |
ethyl 2,2-difluoropentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSUJYXUELDNPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929567 |
Source
|
Record name | Ethyl 2,2-difluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136854-22-3 |
Source
|
Record name | Ethyl 2,2-difluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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